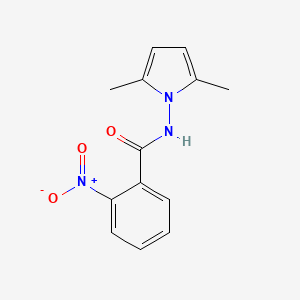![molecular formula C14H14ClNO2 B5701736 N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)
N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide, also known as Furamide, is a synthetic compound that has been widely used in scientific research. This compound is a member of the furan family and is structurally similar to other compounds such as furosemide and bumetanide. Furamide has been shown to have potential therapeutic applications in various diseases, including hypertension, edema, and heart failure.
作用機序
The exact mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide is not fully understood. However, it is thought to work by inhibiting the sodium-potassium-chloride cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidney. This leads to a decrease in the reabsorption of sodium, chloride, and potassium ions, resulting in increased urine output and decreased blood volume.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide has been shown to have various biochemical and physiological effects. It has been shown to increase the excretion of sodium, chloride, and potassium ions in the urine. It also decreases the reabsorption of these ions in the kidney, leading to a decrease in blood volume and blood pressure. N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide has also been shown to increase the excretion of water in the urine, leading to a decrease in edema.
実験室実験の利点と制限
N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and has a long shelf life, making it easy to store and transport. However, there are also some limitations to using N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide in lab experiments. It has a relatively low solubility in water, which can make it difficult to dissolve in some experiments. It can also be toxic at high doses, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research of N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cancer. Another potential direction is to study its effects on other ion transporters in the kidney, such as the sodium-hydrogen exchanger (NHE). Additionally, more research is needed to fully understand the mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide and its potential side effects.
Conclusion
N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, edema, and heart failure. The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide involves the reaction of 3-chlorobenzylamine with 2-methylfuran-3-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC). N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide works by inhibiting the sodium-potassium-chloride cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidney. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide, including investigating its potential therapeutic applications in other diseases and studying its effects on other ion transporters in the kidney.
合成法
The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide involves the reaction of 3-chlorobenzylamine with 2-methylfuran-3-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound. The purity of the compound can be confirmed by using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have diuretic and natriuretic effects, which make it a potential candidate for the treatment of hypertension and edema. N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide has also been shown to have cardioprotective effects, which make it a potential candidate for the treatment of heart failure.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10-13(6-8-18-10)14(17)16-7-5-11-3-2-4-12(15)9-11/h2-4,6,8-9H,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVGNSWEEQRLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)


![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)